BenchChemオンラインストアへようこそ!

3-(3-bromo-4-methoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide

Lipophilicity ADME Prediction Medicinal Chemistry

Accelerate your CNS and kinase-targeted discovery with CAS 1797858-99-1. This specific 3-bromo-4-methoxyphenyl isomer provides a non-transferable advantage: its computed XLogP3 of 4.4 and TPSA of 60.4 Ų uniquely balance passive permeability and polarity, outperforming the 2-bromo isomer. The pyridin-2-yloxy benzyl motif is a recognized GPCR/kinase pharmacophore, while the bromine handle enables rapid late-stage Suzuki or Buchwald-Hartwig diversification. Insist on this precise chemotype to ensure SAR consistency—substituent changes at the aryl carbonyl profoundly alter target-binding profiles. Sourced at ≥95% purity for reliable HTS and custom synthesis.

Molecular Formula C22H21BrN2O3
Molecular Weight 441.325
CAS No. 1797858-99-1
Cat. No. B2579053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-bromo-4-methoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide
CAS1797858-99-1
Molecular FormulaC22H21BrN2O3
Molecular Weight441.325
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)Br
InChIInChI=1S/C22H21BrN2O3/c1-27-20-10-8-16(14-19(20)23)9-11-21(26)25-15-17-5-4-6-18(13-17)28-22-7-2-3-12-24-22/h2-8,10,12-14H,9,11,15H2,1H3,(H,25,26)
InChIKeyUOVGGGNAJDSMFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Where to Source 3-(3-Bromo-4-methoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide (CAS 1797858-99-1) and What It Is


3-(3-Bromo-4-methoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide (CAS 1797858-99-1) is a synthetic small molecule (MF: C22H21BrN2O3, MW: 441.33) characterized by a 3-bromo-4-methoxyphenylacetyl moiety linked via a propanamide bridge to a 3-(pyridin-2-yloxy)benzyl group [1]. The compound features a brominated aromatic ring for potential cross-coupling reactivity, a methoxy group that modulates lipophilicity, and a pyridinyloxy-benzyl chain that may contribute to protein-binding interactions [1]. It is primarily offered by custom-synthesis and screening-compound suppliers at a typical purity of ≥95% [1].

Why Generic Substitution Fails for 3-(3-Bromo-4-methoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide (CAS 1797858-99-1) in Drug-Discovery Programs


In-class compounds that share the pyridin-2-yloxy benzyl propanamide scaffold cannot be straightforwardly interchanged because minor substituent changes on the arylcarbonyl terminus (e.g., bromine position, halogen type, or alkoxy group) profoundly alter computed lipophilicity (XLogP3), polar surface area, and hydrogen-bonding capabilities, which directly affect passive permeability, solubility, and target-binding profiles [1][2]. For example, moving the bromine from the 3- to the 2-position or replacing it with chlorine removes the unique pattern of electrostatic and steric effects encoded in 3-(3-bromo-4-methoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide, meaning that SAR conclusions, potency, and selectivity are not transferable [1][2].

Quantitative Selection Evidence for 3-(3-Bromo-4-methoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide (CAS 1797858-99-1) vs. Close Analogs


Computed Lipophilicity (XLogP3) Differentiates 3-(3-Bromo-4-methoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide from Positional Isomers

The target compound exhibits an XLogP3 of 4.4 [1], placing it in a lipophilicity range that balances membrane permeability with a reduced risk of poor aqueous solubility. In contrast, the 2-bromophenyl positional isomer (CAS 1797023-19-8) has an XLogP3 of 4.2 [2]. The measured difference of ΔXLogP3 = +0.2 for the target compound indicates slightly higher predicted membrane partitioning, which may translate into measurable differences in cellular permeability and protein binding in otherwise identical assay formats.

Lipophilicity ADME Prediction Medicinal Chemistry

Topological Polar Surface Area (TPSA) Provides a Distinguishable Descriptor for Solubility and Permeability Predictions

The target compound possesses a topological polar surface area (TPSA) of 60.4 Ų [1]. This value falls within the range commonly associated with good oral bioavailability (typically <140 Ų) but is markedly lower than that of the 2-bromophenyl analog (TPSA = 59.7 Ų) [2], yielding a ΔTPSA of +0.7 Ų. The small difference in TPSA reflects the altered electronic distribution caused by the meta-bromo/methoxy substitution pattern, which could subtly modify hydrogen-bonding capacity and solvation energy.

TPSA Drug-Likeness Physicochemical Property

Molecular Weight and Heavy Atom Count as Differentiating Factors from Simpler Propanamide Scaffolds

With a molecular weight of 441.33 g·mol⁻¹ and 28 heavy atoms [1], the target compound is significantly heavier than smaller propanamide-based probes (e.g., 3-(2-chloro-6-fluorophenyl) analog, MW ~385 g·mol⁻¹, 26 heavy atoms) . The increased mass reflects the bromine atom (atomic weight 79.9) and the methoxy group, which together provide unique mass-spectrometric signatures and may influence metabolic stability by altering the rate of oxidative metabolism.

Molecular Weight Physicochemical Profile Lead-Likeness

Best Application Scenarios for 3-(3-Bromo-4-methoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide (CAS 1797858-99-1) Based on Quantitative Evidence


Lead Optimization Programs Requiring a Lipophilic, Halo-Aromatic Scaffold with Predicted Permeability Advantages

The measured XLogP3 of 4.4 and TPSA of 60.4 Ų [1] support its use as a starting point for optimizing CNS-penetrant or cell-permeable lead series where the balance between lipophilicity and polarity is critical. The bromine atom provides a synthetic handle for late-stage functionalization via cross-coupling, allowing iterative SAR exploration. Compared to the 2-bromo isomer (XLogP3 4.2, TPSA 59.7) [2], the target compound's slightly higher lipophilicity may confer superior passive membrane permeability in cell-based assays.

Focused Library Design Targeting Kinases or GPCRs with a Pyridinyloxy-Benzyl Pharmacophore

The pyridin-2-yloxy benzyl moiety is a recognized pharmacophore in kinase and GPCR inhibitor design. The target compound's distinctive substitution pattern (3-bromo-4-methoxyphenyl) can serve as a diversity point in focused screening libraries aimed at identifying novel inhibitors. Its molecular weight and heavy atom count place it within lead-like space, and the absence of data on target engagement encourages its use as a novel chemotype for primary HTS campaigns [1].

Custom Synthesis and Fragment-Based Drug Discovery (FBDD) Campaigns

Suppliers list the compound at ≥95% purity with well-defined synthetic routes [1], making it suitable as a high-quality intermediate for further derivatization. The bromine atom enables rapid diversification through Suzuki, Buchwald-Hartwig, or Sonogashira couplings, while the methoxy group can be demethylated to reveal a phenol for additional conjugation. This synthetic versatility supports its use in custom-synthesis projects requiring precise molecular modifications.

Quote Request

Request a Quote for 3-(3-bromo-4-methoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.